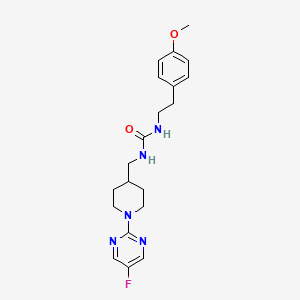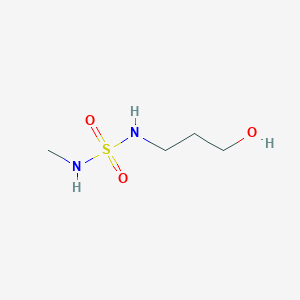
3,6-Difluoro-2-hydrazinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Difluoro-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H5F2N3. It has a molecular weight of 145.11 . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of 3,6-Difluoro-2-hydrazinylpyridine involves the reaction of 2-hydrazinylpyridine or 4-hydrazinylpyridine with appropriate aromatic or heteroaromatic aldehydes . In one experiment, bromine was added dropwise to a stirred solution of (3,6-difluoro-pyridin-2-yl)-hydrazine in chloroform at room temperature. The mixture was stirred at 60 °C for 1 hour, cooled at 0 °C, and a saturated solution of NaHCO3 was added dropwise. After separation, drying, and filtration, the solvents were evaporated in vacuo to yield 2-bromo-3,6-difluoro-pyridine .Chemical Reactions Analysis
The chemical reactions involving 3,6-Difluoro-2-hydrazinylpyridine primarily involve its reaction with bromine in chloroform at varying temperatures . The product of these reactions is 2-bromo-3,6-difluoro-pyridine .Physical And Chemical Properties Analysis
3,6-Difluoro-2-hydrazinylpyridine is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Coordination Chemistry and Luminescent Materials
The synthesis and coordination chemistry of pyridine derivatives, akin to 3,6-Difluoro-2-hydrazinylpyridine, offer a wide range of applications. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been explored for their potential in creating luminescent lanthanide compounds useful in biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Such materials are valuable for their unique physical properties and potential applications in sensors and switches.
Catalytic Applications
The structural framework of 3,6-Difluoro-2-hydrazinylpyridine-like compounds contributes significantly to catalysis. Terpyridines and their transition metal complexes, which share structural similarities with 3,6-Difluoro-2-hydrazinylpyridine, are utilized in a broad range of reactions. These applications include artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating the versatility of such complexes in catalyzing diverse chemical processes (Winter, Newkome, & Schubert, 2011).
Photophysical and Electrochemical Applications
Further, the photophysical properties of iridium(III) complexes featuring components like difluorophenylpyridine highlight their potential in OLED applications. By modulating the electronic structure of these complexes, researchers can tune the phosphorescence wavelength and enhance emission quantum yields, making them suitable for use in light-emitting devices (De Angelis et al., 2007). This adaptability underscores the importance of pyridine derivatives in developing advanced materials for electronics and lighting.
Antiproliferative and Biological Properties
Pyridine derivatives also exhibit significant biological properties. Copper(II) complexes with pyridine ligands have shown antiproliferative activity against various cancer cell lines, suggesting their potential in cancer therapy (Choroba et al., 2019). Such findings are crucial for the development of new chemotherapeutic agents.
Mécanisme D'action
Target of Action
Hydrazinyl compounds, including pyridinyl derivatives, are known to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that hydrazinyl compounds can interact with various biological targets, leading to changes in cellular processes .
Result of Action
Hydrazinyl compounds are known to exhibit a wide range of pharmacological activities .
Propriétés
IUPAC Name |
(3,6-difluoropyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGOMFCIIGRACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)NN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Difluoro-2-hydrazinylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2826377.png)
![N-(4-{[4-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2826378.png)
![2-[(4-phenylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2826380.png)
![3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826381.png)